
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester is an organic compound with the molecular formula C10H20O3S and a molecular weight of 220.33 . This compound is known for its unique structure, which includes a butanoic acid backbone with a hydroxy group, a methylthio group, and a 3-methylbutyl ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of flavors, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester exerts its effects involves interactions with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The methylthio group can influence the compound’s lipophilicity and its ability to cross cell membranes. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-methylbutyl ester: This compound has a similar ester group but lacks the hydroxy and methylthio groups.
Butanoic acid, 2-hydroxy-, methyl ester: This compound has a hydroxy group but lacks the methylthio and 3-methylbutyl ester groups.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester is unique due to the presence of both a hydroxy group and a methylthio group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
617673-82-2 |
|---|---|
Formule moléculaire |
C10H20O3S |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
3-methylbutyl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C10H20O3S/c1-8(2)4-6-13-10(12)9(11)5-7-14-3/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
GWSOYCBOZHTEPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C(CCSC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


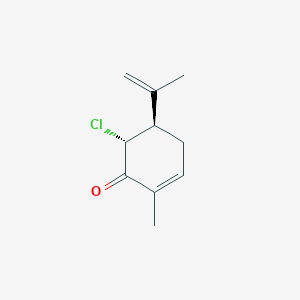
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)

![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
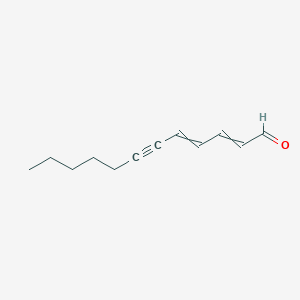
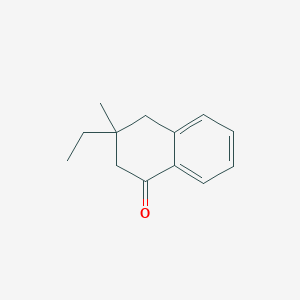
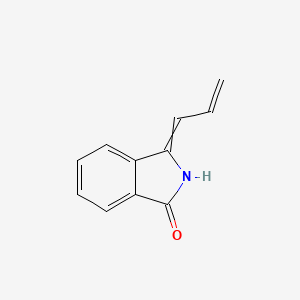


![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
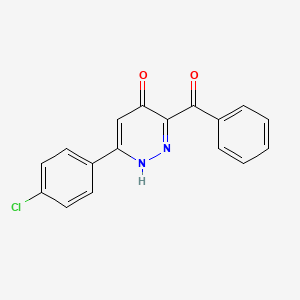

![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
